molecular formula C10H5F3N4O4S B13852728 2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide

2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide

Cat. No.: B13852728
M. Wt: 334.23 g/mol
InChI Key: BKIGGDGKYZURDP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide is a chemical compound with the molecular formula C10H5F3N4O4S and a molecular weight of 334.23 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with hydroxy, nitro, and trifluoromethyl-thiadiazolyl groups. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy and nitro groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C10H5F3N4O4S

Molecular Weight

334.23 g/mol

IUPAC Name

2-hydroxy-5-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C10H5F3N4O4S/c11-10(12,13)8-15-16-9(22-8)14-7(19)5-3-4(17(20)21)1-2-6(5)18/h1-3,18H,(H,14,16,19)

InChI Key

BKIGGDGKYZURDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(F)(F)F)O

Origin of Product

United States

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